molecular formula C15H14BrClN2O3S2 B12199688 N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12199688
M. Wt: 449.8 g/mol
InChI Key: KROTXHSGEACMDF-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a thiazole ring, and a cyclopropane carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-chlorobenzaldehyde, thioamide, and cyclopropanecarboxylic acid. The key steps in the synthesis may include:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving the thioamide and an appropriate aldehyde.

    Introduction of the cyclopropane group: This step may involve a cyclopropanation reaction using cyclopropanecarboxylic acid or its derivatives.

    Final assembly: The final step involves coupling the thiazole intermediate with the cyclopropane derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide: can be compared with other thiazole-containing compounds, such as thiazolidinediones or thiazole-based antibiotics.

    Unique Features: The presence of both bromine and chlorine atoms on the phenyl ring, as well as the cyclopropane carboxamide group, distinguishes it from other similar compounds.

Highlighting Uniqueness

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14BrClN2O3S2

Molecular Weight

449.8 g/mol

IUPAC Name

N-[3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H14BrClN2O3S2/c16-9-3-4-11(10(17)5-9)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2

InChI Key

KROTXHSGEACMDF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=C(C=C4)Br)Cl

Origin of Product

United States

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